Grazoprevir Grazoprevir Grazoprevir is an azamacrocyclic compound that is a hepatitis C protease inhibitor used in combination with elbasvir (under the brand name Zepatier) for treatment of chronic HCV genotypes 1 or 4 infection in adults. It has a role as an antiviral drug, a hepatoprotective agent and a hepatitis C protease inhibitor. It is an azamacrocycle, a carbamate ester, a lactam, an aromatic ether, a member of cyclopropanes, a N-sulfonylcarboxamide and a quinoxaline derivative.
Grazoprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Grazoprevir. Grazoprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS3, NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Grazoprevir is still effective against HCV particularly when paired with [DB11574]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Grazoprevir as first line therapy in combination with [DB11574] for genotypes 1a, 1b, and 4 of Hepatitis C. Grazoprevir and [DB11574] are used with or without [DB00811] with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Grazoprevir is available as a fixed dose combination product with [DB11574] (tradename Zepatier) used for the treatment of chronic Hepatitis C. Approved in January 2016 by the FDA, Zepatier is indicated for the treatment of HCV genotypes 1 and 4 with or without [DB00811] depending on the the presence of resistance associated amino acid substitutions in the NS5A protein and previous treatment failure with [DB00811], [DB00008], [DB00022], or other NS3/4A inhibitors like [DB08873], [DB06290], or [DB05521]. When combined together, Grazoprevir and [DB11574] as the combination product Zepatier have been shown to achieve a SVR between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment. It can be used in patients with compensated cirrhosis, human immunodeficiency virus co-infection, or severe kidney disease.
Grazoprevir anhydrous is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of grazoprevir anhydrous is as a HCV NS3/4A Protease Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Cytochrome P450 3A Inhibitor.
Brand Name: Vulcanchem
CAS No.: 1350514-68-9
VCID: VC0002633
InChI: InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
SMILES: CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Molecular Formula: C38H50N6O9S
Molecular Weight: 766.9 g/mol

Grazoprevir

CAS No.: 1350514-68-9

Cat. No.: VC0002633

Molecular Formula: C38H50N6O9S

Molecular Weight: 766.9 g/mol

* For research use only. Not for human or veterinary use.

Grazoprevir - 1350514-68-9

Specification

CAS No. 1350514-68-9
Molecular Formula C38H50N6O9S
Molecular Weight 766.9 g/mol
IUPAC Name (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Standard InChI InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Standard InChI Key OBMNJSNZOWALQB-NCQNOWPTSA-N
Isomeric SMILES CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
SMILES CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Canonical SMILES CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties and Structure

Grazoprevir, with the molecular formula C38H50N6O9S, has a molecular weight of 766.91 g·mol−1 . The compound belongs to the macrocyclic class of HCV NS3/4A protease inhibitors and contains several functional groups that contribute to its high binding affinity and specificity.

The IUPAC name for grazoprevir is (R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide . The hydrate form is also documented in the literature with a slightly modified molecular formula of C38H52N6O10S .

Physical Characteristics

Grazoprevir exhibits high protein binding (>98.8%) to plasma proteins, including both human serum albumin and α1-acid glycoprotein . This extensive protein binding influences its distribution and half-life within the body. The compound's structure has been optimized to enhance its potency against HCV protease while maintaining favorable pharmacokinetic properties.

Mechanism of Action

Grazoprevir functions as a potent inhibitor of the HCV NS3/4A protease, which is essential for viral replication. This protease is responsible for cleaving the virally encoded polyprotein to produce mature proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are crucial for the HCV life cycle .

Antiviral Activity

The inhibitory potency of grazoprevir against various HCV genotypes has been well-characterized through biochemical assays. The compound demonstrates remarkable potency against several HCV genotypes, with IC50 values in the picomolar range, as shown in Table 1 .

Table 1: Inhibitory Activity of Grazoprevir Against HCV Genotypes

HCV GenotypeIC50 Value
1a7 pM
1b4 pM
2a2,300 pM
2b3,700 pM
3a35,000 pM
4a62-300 pM
5a6,600 pM
6200 pM

This data demonstrates that grazoprevir exhibits highest potency against genotypes 1a, 1b, and 4, explaining its clinical application primarily for these genotypes .

Resistance Profile

The antiviral activity of grazoprevir can be reduced by certain NS3 substitutions, which confer resistance to varying degrees. In HCV genotype 1a, single NS3 substitutions at amino-acid positions V36A, T54S, Y56H, Q80K, R155K, A156S, and D168A/Y/T can reduce grazoprevir's antiviral activity by 1.1- to 114-fold . Similarly, in genotype 1b, substitutions at positions Q41R, F43S, R155K, A156T, and D168Y can reduce activity by 0.6- to 262-fold . For genotype 4, double-NS3 substitutions at positions G162R with D168A/V can reduce activity by 47.1- to 137.1-fold .

Understanding these resistance patterns is crucial for predicting treatment outcomes and determining appropriate therapeutic strategies for patients with different viral variants.

Pharmacokinetic Properties

Grazoprevir exhibits complex pharmacokinetics with significant clinical implications. A thorough understanding of its absorption, distribution, metabolism, and excretion profiles is essential for optimizing dosing regimens.

Metabolism and Elimination

Grazoprevir undergoes partial oxidative metabolism mediated by CYP3A4 . Notably, no circulating metabolites have been detected in human plasma, suggesting that the parent compound is primarily responsible for the pharmacological activity .

The elimination of grazoprevir occurs predominantly via the fecal route, with approximately 90% of the administered dose recovered in feces and less than 1% in urine . The geometric mean apparent terminal half-life is approximately 31 hours in HCV-infected subjects, allowing for once-daily dosing .

Pharmacokinetics in Special Populations

Table 2: Pharmacokinetic Parameters of Grazoprevir (Single Dose)

Parameter50 mg/100 mg Dose (N=12)100 mg/200 mg Dose (N=12)
AUC0-∞ (h·µM)0.679 (0.511–0.902)1.16 (0.852–1.58)
AUC0–24 (h·µM)0.361 (0.26–0.503)0.705 (0.487–1.02)
Cmax (µM)0.0352 (0.0242–0.0513)0.0843 (0.0493–0.144)
C24 (nM)6.81 (5.13–9.04)11.3 (9.07–14.1)
Tmax (h)4.00 (2.00–8.00)3.00 (1.00–6.00)
t1/2 (h)30.829.5

Values presented as geometric mean (95% CI) except for Tmax (median, range) and t1/2 (geometric mean)

Clinical Efficacy

Grazoprevir has been evaluated in numerous clinical trials, primarily in combination with elbasvir, demonstrating high efficacy against HCV genotypes 1 and 4.

Phase II and III Clinical Trials

Multiple Phase II and III clinical trials have established the efficacy of grazoprevir/elbasvir combination therapy. In these studies, sustained virologic response at 12 weeks post-treatment (SVR12) was the primary endpoint, representing cure of HCV infection.

A comprehensive analysis of 12 Phase II/III clinical trials of elbasvir/grazoprevir in patients with genotype 1 or 4 infection showed that SVR12 was achieved by 98.9% (271/274) of participants aged ≤35 years and 96.9% (2093/2160) of those aged >35 years . This indicates the high efficacy of this regimen across different age groups.

Efficacy in Special Populations

Grazoprevir/elbasvir has demonstrated significant efficacy in special populations, including patients with renal impairment and those receiving hemodialysis.

A prospective study of HCV genotype 1b hemodialysis patients in Taiwan showed SVR12 rates of 95% by intention-to-treat analysis and 100% by modified intention-to-treat analysis . These results confirm the high efficacy of this regimen in this challenging-to-treat population.

The C-SALT study evaluated the efficacy of grazoprevir/elbasvir in patients with Child-Pugh Class B cirrhosis. Interim results showed that all participants with cirrhosis achieved undetectable HCV RNA by the end of treatment and at 4-week follow-up .

Dosage and Administration

Grazoprevir is administered orally in combination with elbasvir under the trade name Zepatier . The standard dosage is 100 mg of grazoprevir combined with 50 mg of elbasvir once daily for 12 weeks . In certain clinical scenarios, such as for patients with genotype 1a infection with baseline NS5A resistance-associated substitutions, the treatment duration may be extended to 16 weeks with the addition of ribavirin .

Combination Therapies

Grazoprevir is primarily used in combination with elbasvir, a NS5A inhibitor. This combination provides complementary mechanisms of action by targeting different viral proteins essential for HCV replication. The fixed-dose combination of elbasvir/grazoprevir (Zepatier) has been approved for the treatment of chronic HCV genotype 1 or 4 infection .

Research has also explored triple therapy combinations. The C-SWIFT study investigated grazoprevir/elbasvir in combination with sofosbuvir, a nucleotide (NS5B) inhibitor, for shorter treatment durations. Preliminary findings showed promising results with 6-8 week regimens in treatment-naïve HCV genotype 1-infected patients, including those with cirrhosis .

Additionally, Merck has developed a triple combination of grazoprevir/elbasvir with MK-3682 (formerly IDX21437), a novel nucleotide inhibitor, evaluated in the Phase 2 C-CREST program .

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